molecular formula C14H12BrN3O2S B2589848 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309553-20-4

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2589848
CAS No.: 2309553-20-4
M. Wt: 366.23
InChI Key: GEGIJOBOEUTNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H12BrN3O2S and its molecular weight is 366.23. The purity is usually 95%.
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Scientific Research Applications

Bromination of Organic Molecules

A study by Zupan and Šegatin (1994) explored the bromination of organic molecules using polymer-supported bromine complexes. Although the specific compound was not directly mentioned, the research highlights the role of polymer matrices in the reactivity of bromine complexes with basic units such as pyridine and piperazine, which are relevant to the synthesis and modification of compounds like "4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one" (Zupan & Šegatin, 1994).

Anticancer Agents Design and Synthesis

El-Masry et al. (2022) synthesized a series of compounds, including substituted piperazines, for their cytotoxic potential against cancer cell lines. This research indicates the potential application of piperazine derivatives in the development of new anticancer agents, suggesting a pathway for exploring the biological activities of "this compound" in oncological research (El-Masry et al., 2022).

Rhodium-Catalyzed Carbonylation Reactions

Ishii et al. (1997) reported on a rhodium-catalyzed carbonylation reaction involving N-(2-pyridinyl)piperazines, highlighting the regioselective carbonylation at a C−H bond. This study showcases the potential of using transition metal-catalyzed reactions for the functionalization of compounds related to "this compound," opening avenues for synthesizing novel derivatives with potential pharmacological properties (Ishii et al., 1997).

Benzylic Dehydrogenation of Electron-Deficient Heteroarenes

Zhang, Huang, and Newhouse (2019) demonstrated the benzylic dehydrogenation of electron-deficient heteroarenes using nickel catalysis paired with an unconventional bromothiophene oxidant. This research could provide a methodological framework for modifying the structure of "this compound," potentially altering its properties for various scientific applications (Zhang, Huang, & Newhouse, 2019).

Properties

IUPAC Name

4-(4-bromothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c15-10-7-11(21-9-10)14(20)17-5-6-18(13(19)8-17)12-3-1-2-4-16-12/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGIJOBOEUTNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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